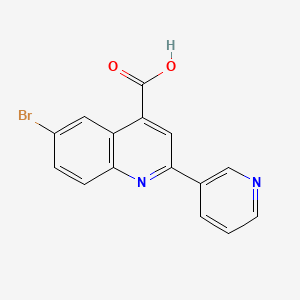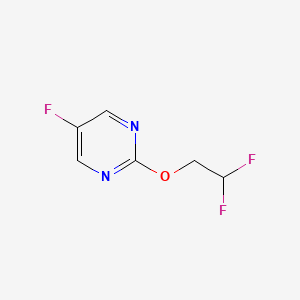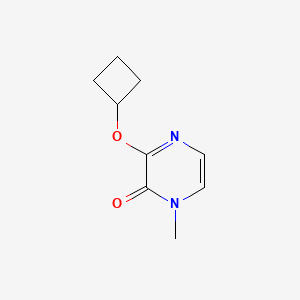
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-pyridin-3-ylquinoline-4-carboxylic acid. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the bromine atom to a different functional group.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein interactions and functions.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure play crucial roles in its binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-Pyridin-3-ylquinoline-4-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and binding properties.
6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid: Substitution of bromine with chlorine can alter the compound’s chemical and biological properties.
6-Fluoro-2-pyridin-3-ylquinoline-4-carboxylic acid: Fluorine substitution can significantly impact the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLAIBAXSCQGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2925441.png)

![3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2925445.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2925449.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2925451.png)
![N-[4-(DIETHYLAMINO)PHENYL]-2-({4-HYDROXY-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2925452.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2925454.png)
![4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2925457.png)
![1-[4-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925460.png)
![2-ethoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2925461.png)
